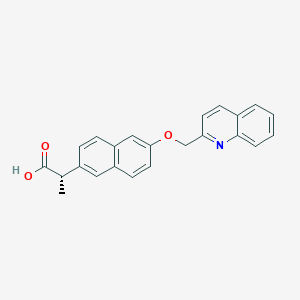

(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Scopolamine N-Oxide HydrobroMide Monohydrate is an organic compound with the chemical formula C17H22BrNO5. It is a derivative of scopolamine, a tropane alkaloid found in plants of the Solanaceae family. This compound functions as an antagonist of muscarinic acetylcholine receptors, inhibiting the action of acetylcholine by competitively binding to these receptors .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Scopolamin-N-Oxid-Hydrobromid-Monohydrat kann durch Oxidation von Scopolamin mit Wasserstoffperoxid in Ethanol synthetisiert werden. Die Oxidationsreaktion verläuft bevorzugt in equatorialer Richtung, ähnlich wie bei anderen Quaternisierungsreaktionen . Das resultierende Scopolamin-N-Oxid wird dann mit Bromwasserstoffsäure behandelt, um das Hydrobromidsalz zu bilden, das anschließend kristallisiert wird, um die Monohydratform zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Scopolamin-N-Oxid-Hydrobromid-Monohydrat beinhaltet die Verwendung von magnetfeldinduzierter Kristallisation. Dieses Verfahren nutzt den Unterschied in der Löslichkeit zwischen Scopolamin und seinem Hydrobromidsalz, kombiniert mit der synergistischen Wirkung eines Magnetfelds, um Reinheit und Ausbeute zu erhöhen .

Arten von Reaktionen:

Oxidation: Scopolamin kann mit Wasserstoffperoxid in Ethanol oxidiert werden, um Scopolamin-N-Oxid zu bilden.

Substitution: Das N-Oxid kann Substitutionsreaktionen mit Bromwasserstoffsäure eingehen, um das Hydrobromidsalz zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in Ethanol.

Substitution: Bromwasserstoffsäure.

Hauptprodukte:

Oxidation: Scopolamin-N-Oxid.

Substitution: Scopolamin-N-Oxid-Hydrobromid-Monohydrat.

Wissenschaftliche Forschungsanwendungen

Scopolamin-N-Oxid-Hydrobromid-Monohydrat wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, an muskarinische Acetylcholinrezeptoren zu binden, häufig verwendet. Zu den Anwendungen gehören:

Chemie: Untersuchung der Bindungseigenschaften von muskarinischen cholinergen Rezeptoren.

Biologie: Untersuchung der Rolle von Acetylcholin in verschiedenen biologischen Prozessen.

Industrie: Eingesetzt bei der Produktion von Arzneimitteln, die auf muskarinische Rezeptoren abzielen.

5. Wirkmechanismus

Scopolamin-N-Oxid-Hydrobromid-Monohydrat wirkt als nicht-selektiver kompetitiver Inhibitor von muskarinischen Acetylcholinrezeptoren (mAChRs). Durch die Bindung an diese Rezeptoren wird verhindert, dass Acetylcholin seine Wirkung entfaltet, was zu einer Verringerung der Aktivität des parasympathischen Nervensystems führt. Dieser Mechanismus ist für seine therapeutischen Wirkungen verantwortlich, wie z. B. die Reduzierung von Übelkeit und Erbrechen im Zusammenhang mit Reisekrankheit .

Ähnliche Verbindungen:

Scopolamin: Ein Tropanalkaloid mit ähnlichen muskarinischen Rezeptorantagonisten-Eigenschaften.

Hyoscyamin: Ein weiteres Tropanalkaloid mit anticholinergen Wirkungen.

Eindeutigkeit: Scopolamin-N-Oxid-Hydrobromid-Monohydrat ist aufgrund seiner spezifischen N-Oxid-Funktionellen Gruppe einzigartig, die seine Bindungseigenschaften und sein pharmakologisches Profil beeinflusst. Im Gegensatz zu Scopolamin, das üblicherweise in seiner Basenform verwendet wird, bietet die N-Oxid-Hydrobromid-Monohydrat-Form deutliche Vorteile in Bezug auf Stabilität und Löslichkeit .

Wirkmechanismus

Scopolamine N-Oxide HydrobroMide Monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects, such as reducing nausea and vomiting associated with motion sickness .

Vergleich Mit ähnlichen Verbindungen

Scopolamine: A tropane alkaloid with similar muscarinic receptor antagonistic properties.

Hyoscyamine: Another tropane alkaloid with anticholinergic effects.

Atropine: A well-known muscarinic receptor antagonist used in various medical applications.

Uniqueness: Scopolamine N-Oxide HydrobroMide Monohydrate is unique due to its specific N-oxide functional group, which influences its binding characteristics and pharmacological profile. Unlike scopolamine, which is commonly used in its base form, the N-oxide hydrobromide monohydrate form provides distinct advantages in terms of stability and solubility .

Biologische Aktivität

(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid, a compound characterized by its unique structural properties, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O3, with a molecular weight of approximately 230.26 g/mol. Its structure features a quinoline moiety linked to a naphthalene group via a methoxy bridge, which is hypothesized to play a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinoline Derivative : Starting from commercially available quinoline derivatives.

- Naphthalene Functionalization : Utilizing methods such as electrophilic substitution to introduce the naphthalene component.

- Final Coupling Reaction : The final step involves coupling the quinoline and naphthalene components through a methoxy linkage, followed by purification processes such as chromatography.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by modulating heat shock proteins (Hsp), particularly Hsp90 and Hsp70, which are crucial for protein folding and stability in cancerous cells.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.008 | Induces apoptosis via Hsp90 inhibition |

| PC3 | 0.030 | Disruption of mitochondrial function |

| MDA-MB-231 | 0.025 | Inhibition of cell proliferation |

These findings suggest that the compound's ability to downregulate Hsp90 client proteins contributes significantly to its anticancer properties .

Case Studies

- Breast Cancer Research : A study involving MCF-7 cells revealed that treatment with this compound resulted in a marked increase in apoptotic markers compared to untreated controls. The study reported an IC50 value of 0.008 µM, indicating potent cytotoxicity .

- Prostate Cancer Models : In PC3 prostate cancer cells, the compound was observed to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent against advanced prostate cancer .

Pharmacological Implications

The pharmacological profile of this compound indicates its potential as a lead compound for developing novel anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells presents an attractive avenue for further research.

Eigenschaften

CAS-Nummer |

123016-21-7 |

|---|---|

Molekularformel |

C23H19NO3 |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |

InChI |

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |

InChI-Schlüssel |

QWFAMXAVDCZEBZ-HNNXBMFYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Isomerische SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Kanonische SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Synonyme |

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.